(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-beta-cyano-L-alanine, also known as (2S)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid or (S)-2-((tert-Butoxycarbonyl)amino)-3-cyanopropanoic acid, is a reversible inhibitor of the H2S-synthesizing enzyme CSE . This enzyme plays a crucial role in the synthesis of hydrogen sulfide (H2S), a gaseous signaling molecule involved in various physiological processes .
Mode of Action
The compound interacts with the CSE enzyme, blocking its activity and thereby inhibiting the synthesis of H2S . This interaction results in a decrease in the production of H2S, which can have significant effects on physiological processes regulated by this molecule .
Biochemical Pathways
Boc-beta-cyano-L-alanine affects the H2S biosynthesis pathway. Under normal conditions, the CSE enzyme catalyzes the conversion of L-cysteine to H2S. When Boc-beta-cyano-L-alanine inhibits CSE, the production of H2S is reduced . This can lead to downstream effects on various physiological processes, including vasodilation, inflammation, and neurotransmission, which are regulated by H2S .
Pharmacokinetics
It is known to be a solid compound that is stable at room temperature but decomposes at high temperatures . It is a hydrophilic compound with low solubility in water . These properties may impact its bioavailability and distribution in the body.
Result of Action
The inhibition of H2S synthesis by Boc-beta-cyano-L-alanine can have various molecular and cellular effects. For example, it has been shown to increase blood pressure in anaesthetized rats induced with hemorrhagic shock by inhibiting endogenous H2S synthesis . This suggests that the compound could potentially be used to modulate physiological processes regulated by H2S.
Action Environment
The action of Boc-beta-cyano-L-alanine can be influenced by various environmental factors. For instance, its stability can be affected by temperature, with the compound decomposing at high temperatures . Additionally, its solubility in water could influence its distribution and efficacy in the body
Properties
IUPAC Name |
(2S)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKMLPKBZQTAMQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is the structural significance of Boc-β-cyano-L-alanine as described in the research?
A: The research focuses on the unexpected formation of Boc-β-cyano-L-alanine as a byproduct during the synthesis of Boc-L-Asn-L-Pro-OBzl []. This byproduct arises from the dehydration of the asparagine (Asn) side chain in Boc-L-Asn-L-Pro-OBzl. The crystal structure of Boc-β-cyano-L-alanine reveals an extended conformation with a single intermolecular hydrogen bond [].
Q2: What are the crystallographic details of Boc-β-cyano-L-alanine?
A2: The study provides detailed crystallographic data for Boc-β-cyano-L-alanine:
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